molecular formula C20H23FN4O2 B5626742 1-(3-fluorobenzyl)-6-oxo-N-[2-(3-pyridinylamino)ethyl]-3-piperidinecarboxamide

1-(3-fluorobenzyl)-6-oxo-N-[2-(3-pyridinylamino)ethyl]-3-piperidinecarboxamide

Cat. No. B5626742
M. Wt: 370.4 g/mol
InChI Key: YGLJKGWGENCAAS-UHFFFAOYSA-N
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Description

  • Context and Relevance : The study of compounds similar to "1-(3-fluorobenzyl)-6-oxo-N-[2-(3-pyridinylamino)ethyl]-3-piperidinecarboxamide" involves understanding their synthesis, structure, and potential applications in various fields like medicinal chemistry and materials science.

Synthesis Analysis

  • Synthetic Methods : Compounds with similar structures are often synthesized using reactions like Knoevenagel condensation or reductive amination. For instance, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized using Knoevenagel condensation (Kumar et al., 2016).

Molecular Structure Analysis

  • X-Ray Diffraction Studies : The crystal structure of related compounds can be elucidated through X-ray diffraction, revealing details like bond lengths, angles, and conformation. For example, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime's crystal structure was determined using X-ray diffraction (Xue, 2011).

Chemical Reactions and Properties

  • Reactivity : Compounds in this class can participate in various chemical reactions, influenced by their functional groups. Their reactivity can be assessed through experimental and theoretical methods.
  • Biological Evaluation : Some derivatives, like N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, have been evaluated for biological activities, such as receptor binding (Labas et al., 2009).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(pyridin-3-ylamino)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-17-4-1-3-15(11-17)13-25-14-16(6-7-19(25)26)20(27)24-10-9-23-18-5-2-8-22-12-18/h1-5,8,11-12,16,23H,6-7,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLJKGWGENCAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCNC2=CN=CC=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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